![molecular formula C13H22N4O3 B2689445 N-ethyl-4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide CAS No. 1428358-63-7](/img/structure/B2689445.png)
N-ethyl-4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide, also known as JNJ-1930942, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2009 by Johnson & Johnson Pharmaceutical Research and Development, LLC. Since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
Receptor Antagonism and Molecular Interaction
Research has identified compounds with similar structural features to "N-ethyl-4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide" as potent receptor antagonists. For instance, WAY-100635 has been identified as a selective antagonist for 5-HT1A receptors, demonstrating significant effects on serotonin-containing neurons (Craven, Grahame-Smith, & Newberry, 1994). This highlights the potential of structurally related compounds to modulate neurotransmitter systems, offering insights into therapeutic applications for neuropsychiatric disorders.
Antimicrobial and Anticancer Activity
Compounds within this chemical family have been evaluated for antimicrobial and anticancer properties. For example, derivatives of 1,3,4-oxadiazole bearing piperidine units have shown moderate to significant antimicrobial and anticancer activities, underscoring the therapeutic potential of such molecules (Khalid et al., 2016). The structural manipulation of these compounds can lead to novel treatments for infectious diseases and cancer.
Tubulin Inhibition and Antiproliferative Effects
A new class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been discovered as tubulin inhibitors with antiproliferative effects (Krasavin et al., 2014). These findings open new avenues for developing anticancer agents by targeting the tubulin protein, crucial for cell division.
Prokinetic Agent Derivatives
The synthesis and biological evaluation of Cinitapride and related benzimidazole derivatives as potential prokinetic agents for gastrointestinal motility disorders have been explored (Srinivasulu, Reddy, Hegde, & Chakrabart, 2005). This research underscores the adaptability of the chemical framework for addressing gastrointestinal conditions.
Eigenschaften
IUPAC Name |
N-ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-3-14-13(18)17-7-4-10(5-8-17)12-15-11(16-20-12)6-9-19-2/h10H,3-9H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMXSSDXWCRJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)C2=NC(=NO2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.